molecular formula C16H17N5O B3001215 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one CAS No. 2192745-19-8

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one

Cat. No. B3001215
CAS RN: 2192745-19-8
M. Wt: 295.346
InChI Key: USEJPESGMMSYPF-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one, also known as MTAE, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one exerts its anticancer and antitumor effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for regulating the expression of genes involved in cell proliferation and differentiation. By inhibiting HDAC activity, 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one has been found to have a low toxicity profile and exhibits good oral bioavailability. In addition to its anticancer and anti-inflammatory properties, 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one has also been found to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is its low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent. However, the synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a multistep process that requires specialized reagents and equipment, which may limit its accessibility to researchers.

Future Directions

Further research is needed to fully understand the mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one and its potential applications in the treatment of cancer, inflammatory diseases, and neurological disorders. Additionally, studies are needed to optimize the synthesis method of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one and to explore its potential as a drug delivery system.

Synthesis Methods

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one can be synthesized through a multistep process involving the reaction of 1-methyl-1H-indole-3-carbaldehyde with 3-azido-2-(2,2,2-trifluoroethyl)prop-2-ene-1-thiol, followed by the addition of 1-(2-bromoethyl)azetidine and copper (I) iodide. The final product is obtained through a click reaction between the resulting azide and propargyl ketone.

Scientific Research Applications

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one has been found to exhibit potential anticancer and antitumor properties. Studies have shown that 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-19-9-12(14-4-2-3-5-15(14)19)8-16(22)20-10-13(11-20)21-17-6-7-18-21/h2-7,9,13H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEJPESGMMSYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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